molecular formula C18H14Cl2N2O2 B11051727 (3aS,4R,9bR)-6,9-dichloro-4-(2-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

(3aS,4R,9bR)-6,9-dichloro-4-(2-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

Cat. No.: B11051727
M. Wt: 361.2 g/mol
InChI Key: GUVRLNWUUKGYCY-VGTOOOLASA-N
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Description

(3aS,4R,9bR)-6,9-dichloro-4-(2-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of chlorine and nitro groups, which contribute to its reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aS,4R,9bR)-6,9-dichloro-4-(2-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3aS,4R,9bR)-6,9-dichloro-4-(2-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: Chlorine atoms can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides, oxidizing agents such as potassium permanganate, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, pressures, and pH levels.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In chemistry, (3aS,4R,9bR)-6,9-dichloro-4-(2-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.

Biology

In biological research, this compound can be used to study the effects of specific functional groups on biological activity. Its derivatives may exhibit interesting pharmacological properties, making it a candidate for drug development studies.

Medicine

In medicine, the compound’s potential therapeutic properties are of interest

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, materials, and other products requiring specific chemical functionalities.

Mechanism of Action

The mechanism of action of (3aS,4R,9bR)-6,9-dichloro-4-(2-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline involves its interaction with molecular targets through its functional groups. The chlorine and nitro groups play a crucial role in binding to specific sites on target molecules, influencing their activity. The pathways involved may include enzyme inhibition, receptor binding, or modulation of signaling pathways, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    (3aS,4R,9bR)-6,9-dichloro-4-(2-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline: Known for its unique combination of chlorine and nitro groups.

    (3aS,4R,9bR)-6,9-dichloro-4-(2-methylphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline: Similar structure but with a methyl group instead of a nitro group.

    (3aS,4R,9bR)-6,9-dichloro-4-(2-aminophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline: Contains an amino group, offering different reactivity and applications.

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C18H14Cl2N2O2

Molecular Weight

361.2 g/mol

IUPAC Name

(3aS,4R,9bR)-6,9-dichloro-4-(2-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

InChI

InChI=1S/C18H14Cl2N2O2/c19-13-8-9-14(20)18-16(13)10-5-3-6-11(10)17(21-18)12-4-1-2-7-15(12)22(23)24/h1-5,7-11,17,21H,6H2/t10-,11+,17-/m1/s1

InChI Key

GUVRLNWUUKGYCY-VGTOOOLASA-N

Isomeric SMILES

C1C=C[C@@H]2[C@H]1[C@@H](NC3=C(C=CC(=C23)Cl)Cl)C4=CC=CC=C4[N+](=O)[O-]

Canonical SMILES

C1C=CC2C1C(NC3=C(C=CC(=C23)Cl)Cl)C4=CC=CC=C4[N+](=O)[O-]

Origin of Product

United States

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